Methyl 3-bromo-5-(carbonochloridoyl)benzoate
Description
Methyl 3-bromo-5-(carbonochloridoyl)benzoate (IUPAC name: methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate) is a benzoate ester derivative with a molecular formula of C₉H₆BrClO₄ . Its structure features:
- A methyl ester group at the carboxyl position.
- A bromine substituent at the 3-position of the aromatic ring.
- A reactive chlorocarbonyloxy group (-O-CO-Cl) at the 5-position.
This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its acyl chloride moiety, which enables nucleophilic substitutions (e.g., amidation, esterification) .
Properties
Molecular Formula |
C9H6BrClO3 |
|---|---|
Molecular Weight |
277.50 g/mol |
IUPAC Name |
methyl 3-bromo-5-carbonochloridoylbenzoate |
InChI |
InChI=1S/C9H6BrClO3/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3 |
InChI Key |
YJSMRYFYECUWEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-(carbonochloridoyl)benzoate typically involves the bromination of methyl benzoate followed by the introduction of the carbonochloridoyl group. One common method includes the following steps:
Bromination: Methyl benzoate is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield methyl 3-bromobenzoate.
Introduction of Carbonochloridoyl Group: The brominated product is then reacted with phosgene (COCl2) to introduce the carbonochloridoyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(carbonochloridoyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonochloridoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products with nucleophiles replacing the bromine atom.
Reduction: Hydroxyl derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Scientific Research Applications
Methyl 3-bromo-5-(carbonochloridoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-(carbonochloridoyl)benzoate involves its reactive functional groups. The bromine atom and carbonochloridoyl group can participate in various chemical reactions, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The reactivity, physical properties, and applications of benzoate esters are highly dependent on substituent positions and functional groups. Below is a comparison with key analogs:
Key Differences and Implications
Reactivity
- Acyl Chloride Reactivity : The chlorocarbonyloxy group in the parent compound enables facile nucleophilic substitutions, making it more reactive than halogen-only analogs (e.g., Methyl 3-bromo-5-chlorobenzoate) .
- Electrophilic vs. Inert Substituents : The trifluoromethoxy group in Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate is electron-withdrawing but less reactive than acyl chlorides, favoring stability in harsh conditions .
Physical Properties
- Polarity and Solubility: The parent compound’s acyl chloride group increases polarity, reducing solubility in non-polar solvents compared to methyl/ethyl benzoate analogs .
- Thermal Stability : Fluorinated derivatives (e.g., Methyl 3-bromo-4-chloro-5-fluorobenzoate) exhibit higher thermal stability due to strong C-F bonds .
Spectroscopic Properties
Toxicity and Handling
- Acyl Chloride Hazards: The parent compound requires stringent handling (moisture-sensitive, corrosive) compared to non-acylated analogs .
- Halogen Toxicity : Bromine and chlorine substituents may contribute to environmental persistence, necessitating controlled disposal .
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